2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde
Overview
Description
2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other physiological processes.
Mode of Action
This compound interacts with its targets by acting as a partial agonist . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can result in changes in the transmission of serotonin signals, which can lead to various physiological effects.
Biochemical Pathways
serotonergic pathways in the brain. This can have downstream effects on mood, cognition, and other neurological functions .
Pharmacokinetics
Similar compounds have been shown to have anonset of action within 20-40 minutes when taken orally, with a duration of action of 4-12 hours depending on the route of administration . The elimination half-life is approximately 2.48 ± 3.20 hours .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with serotonin receptors. It may influence neuronal signaling, potentially leading to changes in mood, perception, and cognition .
Biochemical Analysis
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde in animal models, including any threshold effects and toxic or adverse effects at high doses, are not well studied .
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-11-7-8-16(21-2)13(9-11)17-14(10-19)12-5-3-4-6-15(12)18-17/h3-10,18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRUGZWPCXALJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(C3=CC=CC=C3N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.